2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4.5]decan-3-one
Übersicht
Beschreibung
2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4.5]decan-3-one, also known as QD-1, is a chemical compound that has been the focus of scientific research due to its potential applications in medicine and pharmacology. QD-1 is a spirocyclic compound that contains a quinoline moiety, which is a heterocyclic aromatic compound that has been found to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
Research has explored various 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including compounds with structural similarities to 2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4.5]decan-3-one, for their potential as antihypertensive agents. These compounds have shown varying levels of activity in reducing blood pressure, with certain derivatives displaying significant alpha-adrenergic blocking properties (Caroon et al., 1981).
Synthesis for Biological Studies
The compound's synthesis has been a subject of interest, especially for its potential application in biological studies. For instance, research on the synthesis of azaspiro[4.5]decane systems has provided insights into the creation of compounds for further pharmacological investigation (Martin‐Lopez & Bermejo, 1998).
Tachykinin NK2 Receptor Antagonists
Certain diazaspiro[4.5]decan derivatives have been studied for their affinity as non-peptide tachykinin NK2 receptor antagonists. These compounds, including variants of 2,8-diazaspiro[4.5]decan-3-one, demonstrated potential in inhibiting NK2 receptor agonist-induced bronchoconstriction, particularly in guinea pigs (Smith et al., 1995).
Cholinergic Activity Research
A series of 8-substituted-2,8-diazaspiro[4.5]decan-3-ones, related to the query compound, have been synthesized and evaluated for cholinergic activity. Preliminary pharmacological data indicated that these compounds lacked significant cholinergic properties (Cignarella et al., 1993).
Anti-Leukemic Activity
Research into 1-oxa-3,8-diazaspiro[4.5]decan derivatives has identified compounds with cytotoxic potential against several human leukemia cell lines. This highlights the potential application of such compounds, including structures related to this compound, in cancer therapy (Guillon et al., 2020).
CCR4 Antagonists and Receptor Endocytosis
Studies have been conducted on 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amines as potent CCR4 antagonists, demonstrating their ability to bind to the extracellular allosteric site of the receptor and induce endocytosis of CCR4. This suggests potential therapeutic applications in targeting CCR4-mediated pathways (Shukla et al., 2016).
T-Type Calcium Channel Antagonists
Substituted 2,8-diazaspiro[4.5]decan-1-ones have been hypothesized and tested as T-type calcium channel inhibitors. These compounds showed potency in inhibiting T-type calcium channels with moderate selectivity over L-type channels, indicating their potential in treating related disorders (Fritch & Krajewski, 2010).
Zukünftige Richtungen
The compound “2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4.5]decan-3-one” and related compounds could be further explored for their potential therapeutic applications, given their observed anti-ulcer activity . Future research could also investigate the physical and chemical properties of this compound, as well as its safety profile.
Eigenschaften
IUPAC Name |
2-benzyl-8-quinolin-4-yl-2,8-diazaspiro[4.5]decan-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c28-23-16-24(18-27(23)17-19-6-2-1-3-7-19)11-14-26(15-12-24)22-10-13-25-21-9-5-4-8-20(21)22/h1-10,13H,11-12,14-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCZBEBMWKYSQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N(C2)CC3=CC=CC=C3)C4=CC=NC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.